REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Br:12]Br.C(Cl)Cl>C(Cl)(Cl)Cl>[Br:12][C:7]1[C:8]([O:10][CH3:11])=[CH:9][C:2]([F:1])=[C:3]([CH:6]=1)[C:4]#[N:5]
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Name
|
|
Quantity
|
2.97 g
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Type
|
reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)OC
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at ambient temperature for 4 days
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
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washed with saturated NaHCO3, water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with fast column chromatograph
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Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |